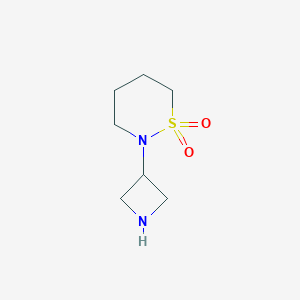
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C9H13ClO2 It is characterized by the presence of a chlorinated propene group attached to an oxane ring, which also bears an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde typically involves the reaction of 3-chloroprop-2-en-1-ol with an oxane derivative under controlled conditionsThe reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintaining the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carboxylic acid.
Reduction: Formation of 4-(3-Chloroprop-2-en-1-yl)oxane-4-methanol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorinated propene group may also participate in electrophilic addition reactions, further influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chloroprop-2-en-1-yl)oxane-3-carbaldehyde
- 4-[(E)-3-Chloroprop-2-enyl]oxane-4-carbaldehyde
Uniqueness
Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C9H13ClO2 |
|---|---|
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
4-[(E)-3-chloroprop-2-enyl]oxane-4-carbaldehyde |
InChI |
InChI=1S/C9H13ClO2/c10-5-1-2-9(8-11)3-6-12-7-4-9/h1,5,8H,2-4,6-7H2/b5-1+ |
Clé InChI |
OXNTXGMRGJKUKJ-ORCRQEGFSA-N |
SMILES isomérique |
C1COCCC1(C/C=C/Cl)C=O |
SMILES canonique |
C1COCCC1(CC=CCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


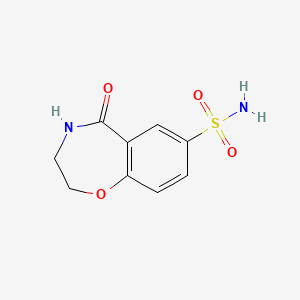
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
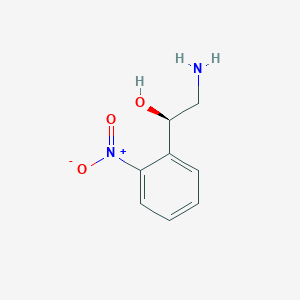
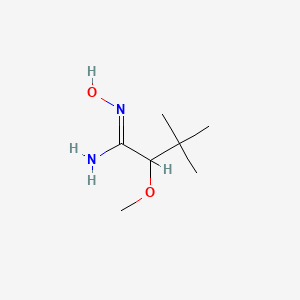
amine](/img/structure/B15273204.png)
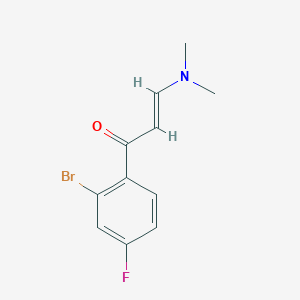
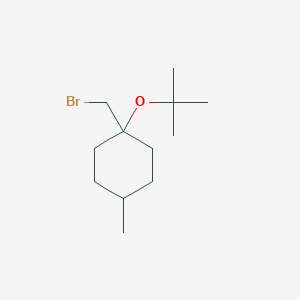
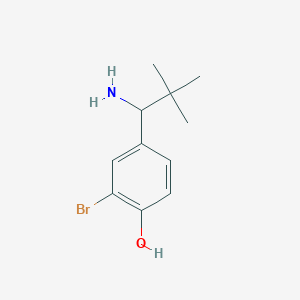
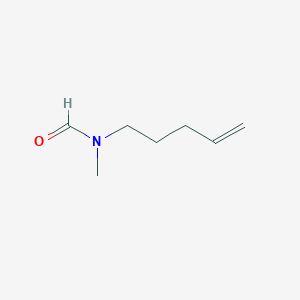
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
